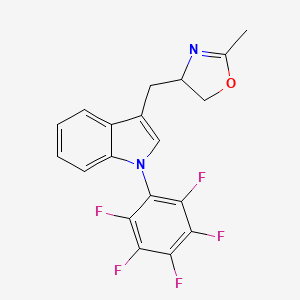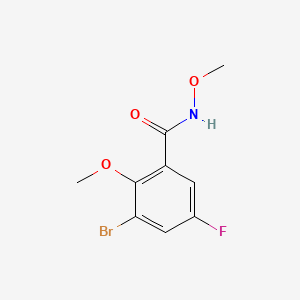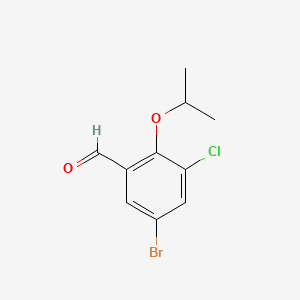
5-Bromo-3-chloro-2-isopropoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-chloro-2-isopropoxybenzaldehyde: is an aromatic aldehyde with the molecular formula C10H10BrClO2. This compound is characterized by the presence of bromine, chlorine, and isopropoxy groups attached to a benzaldehyde core. It is used in various chemical syntheses and research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-isopropoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative, such as 3-chloro-2-isopropoxybenzaldehyde.
Bromination: The bromination of the starting material is carried out using bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is typically conducted at low temperatures to control the regioselectivity and yield the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including precise control of temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
5-Bromo-3-chloro-2-isopropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 5-Bromo-3-chloro-2-isopropoxybenzoic acid.
Reduction: 5-Bromo-3-chloro-2-isopropoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Bromo-3-chloro-2-isopropoxybenzaldehyde is used in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: As a precursor in the manufacture of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 5-Bromo-3-chloro-2-isopropoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The bromine and chlorine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- 5-Bromo-2-chloro-3-isopropoxybenzaldehyde
- 3-Bromo-5-chloro-2-isopropoxybenzaldehyde
- 5-Bromo-3-chloro-2-methoxybenzaldehyde
Uniqueness
5-Bromo-3-chloro-2-isopropoxybenzaldehyde is unique due to the specific positioning of the bromine, chlorine, and isopropoxy groups on the benzaldehyde ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both electron-withdrawing (bromine and chlorine) and electron-donating (isopropoxy) groups creates a versatile compound for various synthetic and research applications.
特性
分子式 |
C10H10BrClO2 |
|---|---|
分子量 |
277.54 g/mol |
IUPAC名 |
5-bromo-3-chloro-2-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C10H10BrClO2/c1-6(2)14-10-7(5-13)3-8(11)4-9(10)12/h3-6H,1-2H3 |
InChIキー |
SYXYZZMRXMDXIO-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=C(C=C1Cl)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


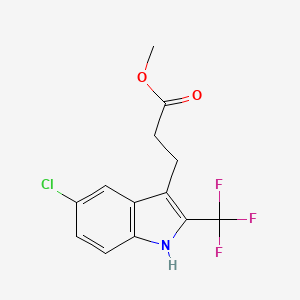

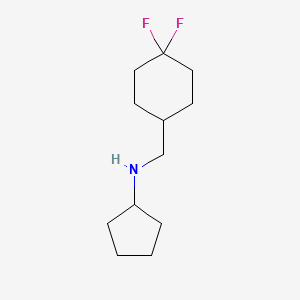

![Bromo(4-butylphenyl)[2-(di-1-adamantylphosphino)-3,6-dimethoxy-2', 4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)](/img/structure/B14771868.png)
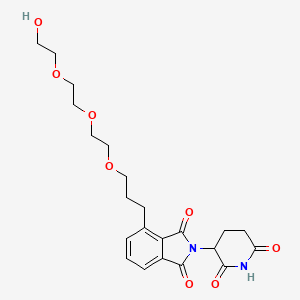
![benzyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]carbamate](/img/structure/B14771881.png)
![Phosphine, [(20aR)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecin-1,20-diyl]bis[diphenyl-(9CI)](/img/structure/B14771889.png)
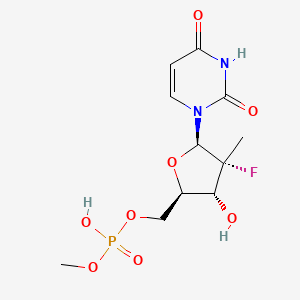
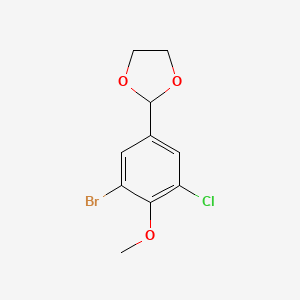
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrimidine-4-carboxamide](/img/structure/B14771907.png)
